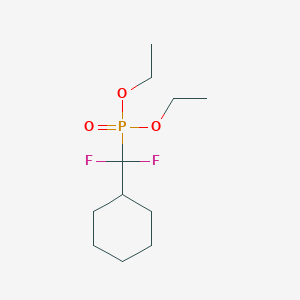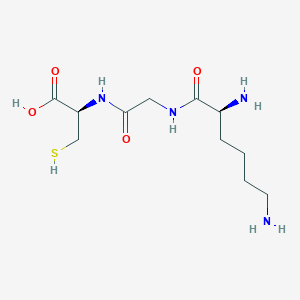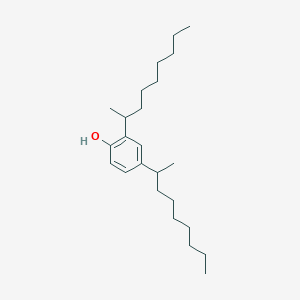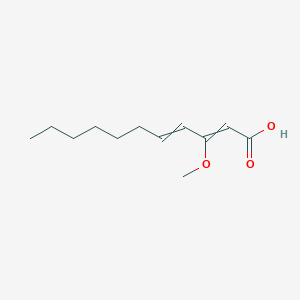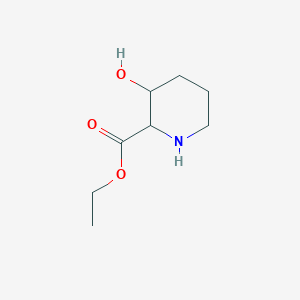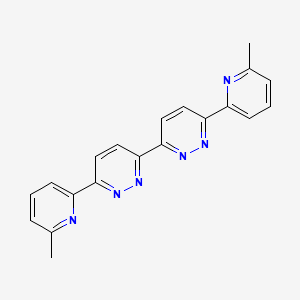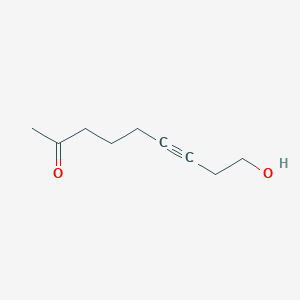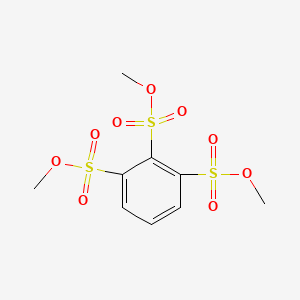
Trimethyl benzene-1,2,3-trisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl benzene-1,2,3-trisulfonate is an organic compound characterized by a benzene ring substituted with three methyl groups and three sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl benzene-1,2,3-trisulfonate typically involves the sulfonation of 1,2,3-trimethylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of sulfonate groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Trimethyl benzene-1,2,3-trisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: Electrophilic substitution reactions can occur at the methyl or sulfonate positions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinate derivatives, and various substituted benzene compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Trimethyl benzene-1,2,3-trisulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research explores its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethyl benzene-1,2,3-trisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their structure and function. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
1,2,4-Trimethylbenzene: Another isomer of trimethylbenzene with different substitution patterns.
1,3,5-Trimethylbenzene: Known for its symmetrical structure and different chemical properties.
Benzene-1,2,4-trisulfonate: A similar compound with sulfonate groups at different positions on the benzene ring.
Uniqueness: Trimethyl benzene-1,2,3-trisulfonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields.
Properties
CAS No. |
142086-53-1 |
|---|---|
Molecular Formula |
C9H12O9S3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
trimethyl benzene-1,2,3-trisulfonate |
InChI |
InChI=1S/C9H12O9S3/c1-16-19(10,11)7-5-4-6-8(20(12,13)17-2)9(7)21(14,15)18-3/h4-6H,1-3H3 |
InChI Key |
JHPMVAMSLQHBCM-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)OC)S(=O)(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


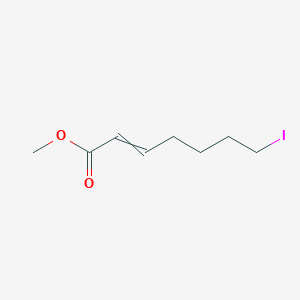
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
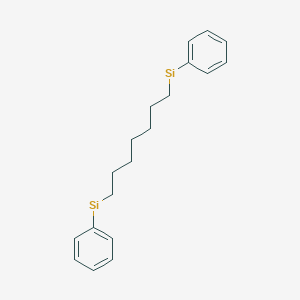
![Bicyclo[7.4.4]heptadecane](/img/structure/B12557563.png)
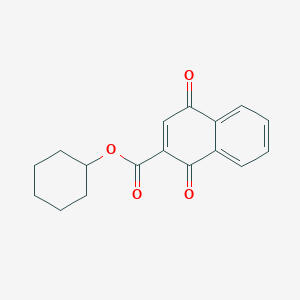

![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
